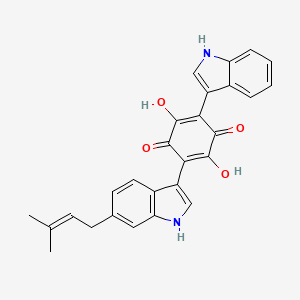
Semicochliodinol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicochliodinol B is a bisindole alkaloid that is quinone bearing hydroxy substituents at positions 2 and 5 and two indol-3-yl groups at positions 3 and 6, one of which is carrying a prenyl group at position 6. Isolated from the culture broth of Chrysosporium merdarium, it acts as an inhibitor of HIV-1 protease and EGF-R protein tyrosine kinase. It has a role as a metabolite, an epidermal growth factor receptor antagonist and a HIV protease inhibitor. It is a bisindole alkaloid and a member of dihydroxy-1,4-benzoquinones.
Applications De Recherche Scientifique
Antiviral Properties
1. Inhibition of Marburg Virus Proteins
Semicochliodinol B has been identified as a promising candidate for inhibiting the Marburg virus (MBV), specifically targeting the VP35 and VP40 proteins. A study conducted by Hasan et al. utilized a computerized pharmaceutical repurposing approach to demonstrate that this compound effectively binds to these viral proteins, potentially preventing their function and replication .
- Binding Affinity : Molecular docking studies indicated that this compound exhibits significant binding affinity to the target proteins, suggesting its viability as a therapeutic agent against MBV .
2. Potential Against SARS-CoV-2
In addition to its activity against MBV, this compound has shown potential as an inhibitor of the SARS-CoV-2 main protease. Computational studies have indicated that it possesses favorable drug-like properties according to Lipinski's rule of five, which assesses the drug-likeness of compounds based on their molecular characteristics .
- Drug-Likeness Profile :
Compound Lipinski Violations Ghose Violations Veber Violations Egan Violations Muegge Violations Bioavailability Score H-bond Donors H-bond Acceptors This compound 0 0 0 0 1 0.56 0 5
This table summarizes the drug-likeness properties of this compound compared to other compounds, indicating its suitability for further development as an antiviral agent .
Anticancer Activity
Recent investigations have also explored the anticancer potential of this compound. Studies have suggested that compounds derived from marine fungi, including this compound, exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's mechanism may involve inducing apoptosis in cancer cells and inhibiting cell proliferation. Further research is needed to elucidate the specific pathways affected by this compound in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Marburg Virus : Hasan et al. (2022) provided evidence of this compound's effectiveness against MBV, highlighting its potential in therapeutic applications for viral infections .
- SARS-CoV-2 Inhibition : A study published in June 2022 demonstrated that this compound could serve as a lead candidate for developing antiviral drugs against SARS-CoV-2, showing promising binding interactions with the viral protease .
Propriétés
Formule moléculaire |
C27H22N2O4 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
2,5-dihydroxy-3-(1H-indol-3-yl)-6-[6-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C27H22N2O4/c1-14(2)7-8-15-9-10-17-19(13-29-21(17)11-15)23-26(32)24(30)22(25(31)27(23)33)18-12-28-20-6-4-3-5-16(18)20/h3-7,9-13,28-30,33H,8H2,1-2H3 |
Clé InChI |
JWHQWQQROAZMII-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O)C |
SMILES canonique |
CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O)C |
Synonymes |
semicochliodinol B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















